
(2xi)-D-gluco-heptonic acid
Overview
Description
(2xi)-D-gluco-heptonic acid is a seven-carbon sugar acid derived from glucose It is a member of the heptonic acid family, which are known for their role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-gluco-heptonic acid typically involves the oxidation of D-glucose. One common method is the use of nitric acid as an oxidizing agent under controlled conditions. The reaction is carried out at a temperature range of 20-30°C, and the pH is maintained between 2 and 3 to ensure optimal yield. Another method involves the use of enzymatic oxidation, where specific enzymes catalyze the conversion of D-glucose to this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches due to their efficiency and eco-friendliness. Microbial fermentation using genetically engineered bacteria or fungi is a common method. These microorganisms are capable of converting glucose into this compound with high specificity and yield. The fermentation process is typically carried out in large bioreactors under controlled conditions of temperature, pH, and aeration.
Chemical Reactions Analysis
Types of Reactions
(2xi)-D-gluco-heptonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce heptaric acid.
Reduction: Reduction of this compound can yield heptonic alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid or enzymatic oxidants are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
Oxidation: Heptaric acid.
Reduction: Heptonic alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis :
(2xi)-D-gluco-heptonic acid serves as a precursor in the synthesis of complex organic molecules, facilitating the development of new chemical entities and materials.
Biochemistry
- Substrate in Enzymatic Studies :
This compound is utilized to study metabolic pathways, particularly those involving carbohydrate metabolism. It acts as a substrate for enzymes, helping researchers understand enzyme kinetics and metabolic regulation.
Industrial Applications
- Chelating Agent :
This compound is recognized for its ability to bind metal ions, making it useful in various industrial processes, including:- Biodegradable Polymer Production : Enhances the properties of biodegradable materials.
- Water Treatment : Prevents precipitation of metal ions, thus improving water quality.
Pharmaceutical Research
- Potential Therapeutic Applications :
Research indicates that this compound may influence metabolic pathways relevant to conditions such as diabetes and obesity. Its interaction with specific enzymes could lead to novel therapeutic strategies.
Case Study 1: Metabolic Pathways
A study investigating the effects of hormonal changes on plasma metabolome highlighted alterations in metabolites associated with carbohydrate metabolism, including compounds related to this compound. This research utilized untargeted metabolomics to analyze plasma samples from subjects undergoing hormonal manipulation, revealing insights into metabolic dysregulation linked to testosterone levels .
Case Study 2: Chelation Efficiency
Research on sodium glucoheptonate (the sodium salt form of this compound) demonstrated its effectiveness as a chelating agent across various pH levels. The compound was shown to form stable complexes with divalent and trivalent metal ions such as calcium, magnesium, and iron, underscoring its utility in industrial applications .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Chemistry | Building block for organic synthesis | Facilitates development of new compounds |
Biochemistry | Substrate for enzymatic studies | Enhances understanding of metabolic pathways |
Industrial Applications | Chelating agent for water treatment | Improves water quality; prevents metal ion precipitation |
Pharmaceutical Research | Potential therapeutic applications | May influence metabolic pathways related to diabetes |
Mechanism of Action
The mechanism of action of (2xi)-D-gluco-heptonic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions. The molecular targets include enzymes involved in carbohydrate metabolism, where it can inhibit or activate specific pathways depending on its concentration and the presence of other cofactors.
Comparison with Similar Compounds
Similar Compounds
D-gluconic acid: A six-carbon sugar acid derived from glucose.
D-galactonic acid: Another six-carbon sugar acid with similar properties.
D-mannonic acid: A six-carbon sugar acid derived from mannose.
Uniqueness
(2xi)-D-gluco-heptonic acid is unique due to its seven-carbon structure, which provides distinct chemical and physical properties compared to six-carbon sugar acids. Its additional carbon atom allows for more complex interactions and reactions, making it a valuable compound in various applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2xi)-D-gluco-heptonic acid, and how do they influence its experimental handling?
this compound is a sugar acid derivative with the molecular formula C₇H₁₄O₈ and a molecular weight of 248.16 g/mol. Key properties include:
- Solubility : Highly soluble in water due to its seven hydroxyl groups and carboxylic acid moiety .
- Acidity : Weakly acidic (pKa ~3.5–4.0), requiring pH-controlled buffers for stability in aqueous solutions .
- Thermal stability : Susceptible to lactonization under elevated temperatures, forming cyclic esters like glucono-δ-lactone. This necessitates storage at ≤4°C for long-term stability . Methodological Note: Use dynamic light scattering (DLS) and titration assays to monitor aggregation and ionization states in solution .
Q. How is this compound synthesized, and what are the critical purity criteria for research-grade samples?
Synthesis typically involves oxidation of D-gluco-heptose using catalytic hydrogen peroxide or enzymatic methods (e.g., glucose oxidase). Key steps include:
- Purification : Ion-exchange chromatography to remove residual metal ions (e.g., Na⁺, Ca²⁺) from sodium or calcium salts .
- Purity validation : NMR (¹³C for anomeric carbon confirmation) and HPLC (≥98% purity) to ensure absence of lactone byproducts . Caution: Commercial samples may contain isomers; verify stereochemistry via optical rotation or X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound and its analogs?
Discrepancies in toxicity studies (e.g., acute vs. chronic exposure) often arise from:
- Analog selection : The U.S. EPA uses sodium gluconate (CAS 527-07-1) and potassium gluconate (CAS 299-27-4) as analogs for read-across toxicity assessments. Ensure analogs share structural homology (e.g., hydroxyl group positioning) to validate extrapolations .
- Endpoint variability : For developmental toxicity, prioritize in vivo models over in vitro assays due to metabolic complexity . Methodology: Use the EPA’s HERO database (Table C.2 in ) to cross-reference hazard data across gluconate-cluster compounds.
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?
- Isotopic tracing : Administer ¹³C-labeled this compound to track incorporation into glycolysis or pentose phosphate pathways via LC-MS .
- Enzyme inhibition : Use competitive inhibitors (e.g., 2-phosphoglycolic acid) to block gluconokinase activity and isolate rate-limiting steps . Data Analysis: Pair metabolomics with transcriptomic profiling (RNA-seq) to identify regulatory nodes in heptonic acid metabolism .
Q. How can researchers assess environmental persistence and degradation pathways of this compound?
- Abiotic degradation : Conduct photolysis studies under UV light (λ = 254 nm) to simulate solar exposure; monitor breakdown products (e.g., CO₂, formic acid) via FTIR .
- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to quantify microbial mineralization rates . Critical Parameter: Measure BOD₅/COD ratios to distinguish between readily degradable and recalcitrant fractions .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?
- HILIC-MS/MS : Hydrophilic interaction liquid chromatography paired with tandem MS achieves sub-ppb detection limits in biological fluids .
- Capillary electrophoresis (CE) : Resolves isomers (e.g., D-gulo vs. D-gluco configurations) using borate buffer complexes . Validation: Cross-validate with enzymatic assays (e.g., D-glucuronic acid kits) to ensure specificity .
Q. Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activities of this compound?
- Batch variability : Screen commercial samples for lactone contamination (common in sodium salts) via FTIR (peaks at 1750 cm⁻¹ for lactones) .
- Species-specific effects : Replicate studies in multiple models (e.g., murine vs. zebrafish) to confirm conserved mechanisms . Framework: Follow the EPA’s Data Quality Assessment (DQA) criteria (Section C.1 in ) to exclude low-confidence studies.
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydroxyheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMLJOLKUYYJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859145 | |
Record name | Heptonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-36-8, 23351-51-1 | |
Record name | D-glycero-D-ido-Heptonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-gluco-Heptonic acid, (2.xi.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-glycero-D-ido-Heptonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-glycero-D-ido-heptonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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